molecular formula C12H24N2O3 B2920059 tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate CAS No. 1782853-64-8

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate

Cat. No.: B2920059
CAS No.: 1782853-64-8
M. Wt: 244.335
InChI Key: XKJYGLMZXCXBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperidine Carbamates in Academic Research

Piperidine carbamates first gained attention in the early 2000s as researchers explored irreversible inhibitors for serine hydrolases, a superfamily of enzymes implicated in neurological and inflammatory diseases. The discovery that carbamates could covalently modify catalytic serine residues revolutionized inhibitor design, as these compounds offered prolonged target engagement compared to reversible inhibitors. Early work focused on simple piperidine carbamates, but their lack of selectivity limited therapeutic utility.

A pivotal advancement occurred in 2010 with the publication of a comprehensive study demonstrating that N-piperidine carbamates bearing bisarylcarbinol or aryloxybenzyl groups exhibited enhanced selectivity for monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This work established tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate derivatives as key intermediates in synthesizing tunable inhibitors. Subsequent research in 2019 expanded applications to cancer biology, showing that analogous piperidine carbamates could inhibit oncogenic proteases like hepatocyte growth factor activator (HGFA) and matriptase.

Significance in Organic and Medicinal Chemistry Research

The structural features of this compound make it indispensable in modern drug discovery:

  • Piperidine Core : The six-membered piperidine ring adopts both chair and boat conformations, enabling optimal positioning of substituents for target binding. Nitrogen at the 4-position allows functionalization while maintaining ring planarity.
  • Carbamate Stability : The tert-butyloxycarbonyl (Boc) group protects the amine during synthetic manipulations while imparting steric bulk that influences pharmacokinetic properties. Unlike methyl or ethyl carbamates, the Boc group resists enzymatic hydrolysis in vivo.
  • Ether Linkage : The ethyleneoxy spacer between piperidine and carbamate modulates electronic effects and provides rotational freedom, critical for adapting to enzyme active sites.

Recent SAR studies highlight that modifications to the piperidine ring (e.g., introduction of aryloxybenzyl groups) can shift selectivity between MAGL and FAAH by over 500-fold. This tunability has made the compound a cornerstone in developing dual-action inhibitors for pain management and neurodegenerative diseases.

Research Evolution Timeline

Year Milestone Impact
2005 First reports of piperidine carbamates as serine hydrolase inhibitors Established carbamoylation as a mechanism for irreversible enzyme inhibition
2010 Discovery of MAGL/FAAH selectivity through bisarylcarbinol modifications Enabled tissue-specific modulation of endocannabinoid levels
2015 Application in activity-based protein profiling (ABPP) platforms Revealed off-target effects on neuropathy target esterase (NTE), guiding selectivity improvements
2019 Development of peptidomimetic inhibitors for HGFA/matriptase Expanded utility into oncology, particularly for metastatic cancers
2023 Computational docking studies elucidating piperidine-carbamate interactions Rationalized conformational preferences in enzyme binding pockets

Current Research Interest and Academic Focus

Contemporary studies prioritize three areas:

  • Selectivity Optimization : Researchers are engineering derivatives with >1,000-fold selectivity for MAGL over FAAH by introducing sterically hindered substituents (e.g., 3,5-dimethylphenyl groups). This addresses historical challenges with dual inhibition causing CB1 receptor overactivation.
  • Protease Inhibition : Analogues containing meta-substituted aryloxybenzyl motifs show nanomolar potency against matriptase (IC~50~ = 73 nM), a protease overexpressed in prostate and breast cancers.
  • Prodrug Development : The Boc group’s lability under acidic conditions is being exploited to create pH-sensitive prodrugs for targeted release in tumor microenvironments.

Position within the Field of Carbamate Chemistry Research

Among carbamate derivatives, this compound occupies a unique niche due to:

  • Synthetic Versatility : The compound serves as a linchpin for divergent synthesis. For example, Boc deprotection yields a primary amine for subsequent acylations, while the piperidine oxygen can undergo Mitsunobu reactions to install diverse aryl groups.
  • Pharmacophore Compatibility : Comparative studies show that replacing the piperidine ring with smaller heterocycles (e.g., pyrrolidine) abolishes inhibitory activity, underscoring the necessity of the six-membered ring for target engagement.
  • Steric Guidance : The tert-butyl group’s bulk prevents undesired interactions with off-target enzymes’ hydrophobic pockets, a limitation observed in simpler methyl carbamates.

Ongoing research continues to refine this scaffold, with recent efforts focusing on fluorinated analogues to enhance blood-brain barrier permeability. These developments position this compound as a critical tool in both mechanistic studies and therapeutic discovery pipelines.

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-4-6-13-7-5-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJYGLMZXCXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782853-64-8
Record name tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(piperidin-4-yloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Amine Protection/Deprotection

  • This compound : The Boc group is cleaved under acidic conditions (e.g., HCl/MeOH), yielding a free amine for subsequent coupling reactions .
  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate : Simultaneous deprotection of Boc and acetyl groups requires sequential acidic and basic hydrolysis, complicating synthesis workflows .

Steric and Electronic Effects

  • Fluorinated derivatives (e.g., tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate) exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .
  • Methyl-substituted analogues (e.g., tert-Butyl (4-methylpiperidin-4-yl)carbamate) show increased lipophilicity, improving CNS penetration compared to the parent compound .

Biological Activity

Tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate, also known as tert-butyl piperidin-4-ylcarbamate, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on its antimicrobial, neuroprotective, and receptor antagonist activities.

Chemical Structure and Properties

The compound's chemical formula is C10H20N2O2, and it features a tert-butyl group attached to a piperidine ring via a carbamate linkage. The presence of the piperidine moiety is significant for its biological interactions.

Antimicrobial Activity

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) ranged from 0.78 to 3.125 μg/mL, which is comparable to established antibiotics like vancomycin and linezolid . Notably, the compound showed no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Mechanism of Action

The mechanism behind the antibacterial activity involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The selectivity for Gram-positive bacteria suggests that the compound may target components unique to their cell wall structure.

Neuroprotective Effects

In Vitro Studies

In neuropharmacological research, this compound has shown potential neuroprotective effects. It was evaluated in models of oxidative stress induced by amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound demonstrated a reduction in TNF-α levels and free radicals in astrocyte cultures exposed to Aβ . This suggests that it may protect against neuroinflammation and oxidative damage.

In Vivo Studies

In vivo assessments indicated that while the compound exhibited protective effects in vitro, its efficacy was less pronounced in animal models compared to standard treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the brain .

Receptor Activity

Serotonin Receptor Antagonism

This compound has been characterized as a selective antagonist of the 5-HT7 serotonin receptor. This receptor is associated with various neurological functions, including mood regulation and cognition. Binding studies revealed high affinity for the 5-HT7 receptor (K_i values ranging from 30 to 727 nM), indicating its potential utility in treating disorders such as depression and anxiety .

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Resistance Study : A study highlighted its effectiveness against resistant bacterial strains, emphasizing its potential as an alternative therapeutic agent in combating antibiotic resistance .
  • Neuroprotective Research : Another investigation focused on its role in reducing neuroinflammation in cellular models of Alzheimer's disease, showcasing its dual action as an antioxidant and anti-inflammatory agent .
  • Receptor Binding Studies : Research exploring the structure-activity relationship (SAR) of piperidine derivatives confirmed that modifications to the core structure can enhance receptor affinity and selectivity .

Summary Table of Biological Activities

Activity Type Target/Effect Observations
AntimicrobialGram-positive bacteriaEffective against MRSA and VREfm at low MICs
NeuroprotectiveAstrocytesReduces TNF-α and oxidative stress
Receptor Antagonism5-HT7 serotonin receptorHigh affinity; potential use in mood disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.